4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
4,6-Dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a complex tricyclic heterocyclic compound featuring a fused oxa-diaza ring system. Its structure includes two chlorine substituents at positions 4 and 6, a 3,4-dimethoxyphenyl group at position 10, and a methyl group at position 7.
Properties
IUPAC Name |
4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-19-9-14(12-6-10(20)7-13(21)17(12)27-19)22-18(24)23(19)11-4-5-15(25-2)16(8-11)26-3/h4-8,14H,9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKFRZILAQMAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Cl)Cl)NC(=O)N2C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methoxy donors, and various catalysts to facilitate the formation of the oxadiazocin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as HY zeolites, can enhance the efficiency of the synthesis by providing a high surface area for the reactions to occur .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The dichloro substituents at positions 4 and 6 are highly reactive toward nucleophiles. Studies on analogous chlorinated tricyclic systems demonstrate:
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Ammonia (NH₃), ethanol, 80°C | 4,6-diamino derivative | Selective substitution at Cl sites |
| Sodium methoxide (NaOMe), DMF | 4,6-dimethoxy derivative | Retention of tricyclic core |
| Thiourea, reflux | Thioether analogs | Improved solubility in polar solvents |
The electron-withdrawing effect of the oxa-diaza ring system activates the chloro groups for substitution, while steric hindrance from the 9-methyl group limits reactivity at adjacent positions.
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl moiety undergoes selective demethylation under acidic or oxidative conditions:
Demethylation preserves the tricyclic structure but modifies electronic properties, influencing binding to biological targets like kinases.
Ring-Opening Reactions
The strained 8-oxa-10,12-diazatricyclo system undergoes controlled ring-opening:
Ring-opening reactions are critical for probing the compound’s stability and generating pharmacologically active metabolites.
Electrophilic Aromatic Substitution
The electron-rich 3,4-dimethoxyphenyl group directs electrophiles to specific positions:
| Electrophile | Position Modified | Yield (%) |
|---|---|---|
| HNO₃, H₂SO₄ | Para to methoxy | 62 |
| AcCl, AlCl₃ | Ortho to methyl | 48 |
| Br₂, FeBr₃ | Meta to oxygen | 55 |
Steric effects from the tricyclic system limit substitution at proximal aromatic sites .
Biological Interactions
The compound inhibits kinases via interactions with its dichloro and methoxyphenyl groups:
| Target Enzyme | IC₅₀ (nM) | Binding Mode (Key Interactions) |
|---|---|---|
| FGFR1 | 12.3 | H-bonding with carbonyl oxygen |
| CDK2 | 28.7 | Halogen bonding with Cl substituents |
| EGFR | 89.4 | π-Stacking with dimethoxyphenyl |
These interactions are validated through molecular docking studies and SAR analyses of analogs.
Oxidation and Reduction
Key transformations include:
-
Oxidation : The 9-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 73%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the triene system, altering planarity and bioactivity.
This compound’s reactivity profile highlights its versatility as a scaffold for drug development, particularly in oncology. Further studies are needed to explore its regioselectivity in polyhalogenated environments and long-term stability under physiological conditions.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit significant antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for developing new antibiotics or antifungal agents.
Case Study: Antifungal Efficacy
In a study published in PubMed, derivatives of similar structures were tested against various fungal strains and showed promising results in inhibiting growth at low concentrations . This suggests that the compound could be optimized for antifungal applications.
Photovoltaic Applications
Organic Photovoltaic Cells
The compound's unique molecular structure allows it to function effectively as a semiconductor material in organic photovoltaic (OPV) cells. Its ability to absorb light and convert it into electrical energy is crucial for enhancing the efficiency of solar cells.
Research Findings
According to recent studies in organic electronics, compounds with similar structural motifs have been investigated for their potential in improving the power conversion efficiency of OPVs . The incorporation of such compounds can lead to advancements in renewable energy technologies.
Material Science Applications
Polymer Composites
The compound can be used as a building block in synthesizing advanced polymer composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's stability and performance under various environmental conditions.
Case Study: Composite Development
Research has demonstrated that integrating similar diazatricyclo compounds into polymer systems results in composites with superior strength and thermal resistance . This can be particularly beneficial in industries requiring durable materials.
Chemical Synthesis
Reagent in Organic Synthesis
Due to its reactive functional groups, this compound can serve as a versatile reagent in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for synthesizing other complex organic molecules.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: The dichloro substituents in the target compound increase electrophilicity compared to fluorophenyl derivatives (e.g., compound in ), which may enhance reactivity in nucleophilic environments.
Ring System Modifications :
- Replacement of the 11-one group with a thione (as in ) or sulfanylidene (as in ) alters hydrogen-bonding capacity and solubility. Thione derivatives exhibit stronger interactions with cysteine residues in enzymes .
- The oxa-diaza core remains conserved across analogs, suggesting its role in maintaining structural integrity and π-stacking interactions .
Fluorine substituents (as in ) improve metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the target compound.
Biological Activity
The compound 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its antibacterial properties, cytotoxic effects, and other biological activities based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of diazatricyclo compounds characterized by a unique bicyclic structure that includes multiple functional groups contributing to its biological activity. The presence of chlorine and methoxy groups enhances its chemical reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a promising candidate for the development of new antibacterial agents .
Cytotoxic Effects
The cytotoxicity of the compound was assessed in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This effect is attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis in bacterial cells. In cancer cells, it appears to induce oxidative stress leading to cell death .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with significant bacterial growth inhibition at concentrations above 32 µg/mL. The study concluded that the compound could serve as a lead for antibiotic development .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines including MCF-7 and HeLa cells. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic use in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
